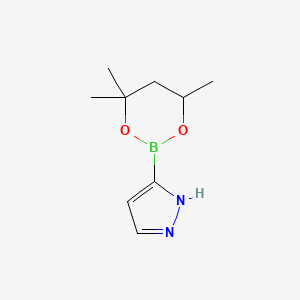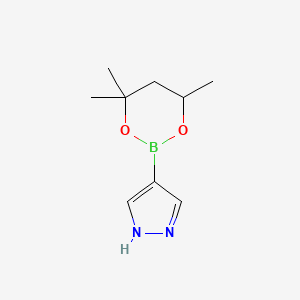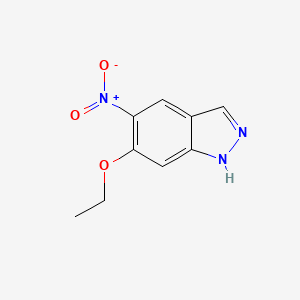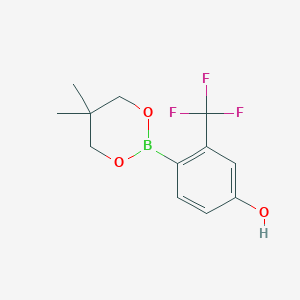
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is an organic compound with an interesting range of properties, making it a popular choice for many scientific research applications. This compound has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has been widely used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, dyes, and polymers. It has also been used in the synthesis of other boron-containing compounds, such as boronic acids and boronate esters. In addition, this compound has been used in the synthesis of metal-organic frameworks, which are used in a variety of applications, such as gas storage and catalysis.
Wirkmechanismus
The mechanism of action of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is not fully understood. However, it is believed that the compound binds to certain enzymes, such as enzymes involved in DNA replication, and inhibits their activity. This inhibition of enzyme activity leads to the inhibition of certain cellular processes, such as cell growth and replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole have been studied extensively. In laboratory studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer cells, prostate cancer cells, and lung cancer cells. In addition, this compound has been found to inhibit the growth of other types of cells, such as bone marrow cells and endothelial cells. Furthermore, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole in laboratory experiments has several advantages. This compound is relatively easy to obtain and is stable in a variety of solvents. In addition, this compound can be used in a wide range of experiments, from organic synthesis to biological assays. The main limitation of this compound is that it is not very soluble in water, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole are vast and varied. This compound could be used in the development of new drugs, as it has been found to have anti-cancer and anti-inflammatory properties. In addition, this compound could be used in the development of new materials, such as metal-organic frameworks and polymers. Furthermore, this compound could be used in the development of new catalysts and sensors. Finally, this compound could be used in the development of new biotechnological processes, such as gene editing and gene therapy.
Synthesemethoden
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole can be synthesized from two different precursors, 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl bromide and 1-pyrazole-carboxylic acid. The reaction of the two precursors yields the desired compound in a single step. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as methanol or ethanol. The reaction is typically carried out at a temperature of 50 to 60°C, and the desired product is obtained in high yields.
Eigenschaften
IUPAC Name |
5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-7-6-9(2,3)14-10(13-7)8-4-5-11-12-8/h4-5,7H,6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDAWLDZHCJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-YL)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)








